molecular formula C7H16N2 B13107119 1-Butylimidazolidine CAS No. 245680-08-4

1-Butylimidazolidine

Cat. No.: B13107119
CAS No.: 245680-08-4
M. Wt: 128.22 g/mol
InChI Key: PVYDJRHPECQXDP-UHFFFAOYSA-N
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Description

Significance of Imidazolidine (B613845) Frameworks in Organic Chemistry

Imidazolidine, a saturated five-membered ring containing two nitrogen atoms at the 1 and 3 positions, serves as a fundamental building block in a multitude of organic molecules. The significance of the imidazolidine framework is multifaceted, spanning across various domains of chemical science. These structures are integral to numerous natural products and biologically active synthetic compounds. capes.gov.br Their utility is also prominent in the realm of catalysis, where they serve as precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized many chemical transformations. capes.gov.brmdpi.com

The imidazolidine ring system can be found in molecules exhibiting a wide range of biological activities, including antipyretic, fungicidal, antibacterial, and antiviral properties. capes.gov.br Furthermore, the stereochemical properties of substituted imidazolidines make them valuable as chiral ligands in asymmetric synthesis, a critical tool for the preparation of enantiomerically pure pharmaceuticals. capes.gov.br The inherent reactivity of the aminal linkage within the imidazolidine ring also allows for a diverse array of chemical modifications, making it a versatile scaffold for the construction of more complex molecular architectures. capes.gov.br

Historical Context of N-Heterocyclic Compound Investigations

The investigation of nitrogen-containing heterocyclic compounds has a rich history that is intrinsically linked to the development of organic chemistry itself, dating back to the 1800s. ontosight.ai A significant portion of biologically active compounds discovered throughout history feature a heterocyclic core, with nitrogen-based heterocycles being especially prevalent. cymitquimica.com This prevalence has made them a continuous subject of scientific inquiry, leading to their application in pharmaceutical research and drug discovery. cymitquimica.com

The first documented synthesis of 1,3-dialkylimidazolidines was reported in 1949 by Donia and co-workers. Their work detailed the condensation reaction of various aldehydes with N,N'-disubstituted ethylenediamines, including the n-butyl derivative, to form the corresponding imidazolidine ring. rsc.org This foundational work opened the door for further exploration into the synthesis and properties of a wide range of substituted imidazolidines.

Scope and Research Focus on 1-Butylimidazolidine and its Analogs

The research focus on this compound is primarily centered on its synthesis and its role as a structural motif. While dedicated studies on this compound itself are not extensive, research on its analogs and the broader class of imidazolidines provides significant insight into its potential applications.

Analogs of this compound, such as 1-butyl-2,4-imidazolidinedione and this compound-2-thione, have been investigated for their potential biological activities and as intermediates in the synthesis of other compounds. cymitquimica.commolbase.com For instance, research into related N-heterocyclic carbenes derived from imidazolidine precursors, like 1,3-di-tert-butylimidazolidin-2-ylidene, has explored their reactivity and catalytic activity, including in hydrogenation reactions. capes.gov.br The study of such analogs allows for a deeper understanding of how the butyl substituent may influence the chemical and physical properties of the imidazolidine ring, which is a key aspect of analogue-based research design. mdpi.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Density 0.876 g/cm³ (calculated)
Boiling Point 177.787 °C at 760 mmHg (calculated)
Flash Point 61.659 °C (calculated)
Refractive Index 1.449 (calculated)
CAS Number 245680-08-4

The properties listed are based on calculated values. enamine.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

245680-08-4

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-butylimidazolidine

InChI

InChI=1S/C7H16N2/c1-2-3-5-9-6-4-8-7-9/h8H,2-7H2,1H3

InChI Key

PVYDJRHPECQXDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC1

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving 1 Butylimidazolidine and Its Analogs

Fundamental Organic Reaction Classes Relevant to Imidazolidines

The chemical behavior of 1-butylimidazolidine, where a butyl group is attached to one of the nitrogen atoms, is representative of N-alkylated imidazolidines. These compounds participate in several core organic reactions.

Nucleophilic substitution is a foundational reaction class where a nucleophile displaces a leaving group. The imidazolidine (B613845) nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. Conversely, precursors to imidazolidines often engage in nucleophilic substitution to form the heterocyclic ring or its substituents.

The Bimolecular Nucleophilic Substitution (SN2) reaction is a single-step, concerted process. byjus.comsaskoer.ca The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). byjus.commasterorganicchemistry.com This simultaneous bond-forming and bond-breaking process occurs through a single transition state and results in the inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". wikipedia.orgpressbooks.pub

For imidazolidine derivatives, the nitrogen atoms can serve as the nucleophile. For instance, this compound can react with an alkyl halide, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This results in the formation of a quaternary ammonium (B1175870) salt.

Furthermore, the synthesis of substituted imidazolidines often relies on SN2-type reactions. A common strategy involves the reaction of a 1,2-diamine, such as N-butylethylenediamine, with a molecule containing two leaving groups.

Table 1: Examples of Nucleophilic Substitution in the Synthesis of Imidazolidine Analogs

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Product TypeMechanism Note
N-alkylethylenediamineDihaloalkane (e.g., 1,2-dibromoethane)N,N'-dialkylimidazolidineDouble intramolecular SN2 reaction.
ImidazolidineAlkyl Halide (e.g., Methyl Iodide)1,3-dialkylimidazolidinium saltN-alkylation via SN2.
N-butylethylenediamineBenzotriazole and Formaldehyde (B43269)1-Butyl-3-(benzotriazol-1-ylmethyl)imidazolidineMannich-type reaction followed by potential for SN2 displacement of the benzotriazolyl group. nih.gov

Addition and elimination reactions are central to the synthesis and reactivity of imidazolidines. The most common synthesis of the imidazolidine ring is the condensation of a 1,2-diamine with an aldehyde or ketone. nih.gov This is a classic addition-elimination reaction. The process begins with the nucleophilic addition of one of the amine nitrogens to the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal). chemistrysteps.comuobasrah.edu.iq Subsequent elimination of a water molecule generates an iminium ion, which is then attacked intramolecularly by the second amine group, forming the five-membered ring after a final deprotonation step.

Another important pathway is the aza-Wacker reaction, an oxidative cyclization process. libretexts.org In this reaction, a substrate containing both an amine and an alkene, such as an N-alkenyl-N'-alkylethylenediamine, can undergo intramolecular cyclization catalyzed by a palladium(II) salt. rsc.orgresearchgate.net The mechanism generally involves the nucleophilic attack of the amine onto the palladium-coordinated alkene (aminopalladation), followed by a β-hydride elimination step to yield the cyclic product and a reduced palladium(0) species, which is then re-oxidized to complete the catalytic cycle. rsc.org

Table 2: Comparison of Addition-Elimination Pathways

PathwayKey StepsTypical SubstratesProduct
Condensation 1. Nucleophilic addition of amine to carbonyl. 2. Elimination of water. 3. Intramolecular cyclization.1,2-Diamine + Aldehyde/KetoneImidazolidine
Aza-Wacker Cyclization 1. Coordination of Pd(II) to alkene. 2. Intramolecular nucleophilic attack by amine. 3. β-Hydride elimination.N-alkenyl-1,2-diamineImidazolidine or related unsaturated heterocycle

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de While the imidazolidine ring itself is relatively stable to rearrangement, these reactions can be relevant in the synthesis of its precursors or in the modification of its substituents.

Carbocation rearrangements are common, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. libretexts.orglibretexts.orgallen.in For example, during the synthesis of a complex side chain to be attached to an imidazolidine ring, if a carbocation intermediate is formed, it may rearrange to a more stable configuration before the final product is formed.

More complex named rearrangements, such as the Hofmann or Beckmann rearrangements, are powerful tools in organic synthesis for converting one functional group into another. allen.inwikipedia.org For instance, a Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org While not a direct reaction of the imidazolidine ring, such a rearrangement could be employed in a multi-step synthesis to generate a specific amine-containing substituent that is later incorporated into an imidazolidine structure.

Mechanisms of Ring Formation and Transformation

The formation and cleavage of the imidazolidine ring are governed by specific mechanistic principles, including pericyclic reactions and ring-opening dynamics driven by thermodynamics and reagent choice.

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted formation of a σ-bond to close a ring from a linear conjugated π-system, or the reverse process. numberanalytics.com The formation of imidazolidine rings can be achieved through cycloaddition reactions, which are mechanistically related to electrocyclizations.

A prominent example is the [3+2] cycloaddition reaction. In this pathway, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. nih.gov For imidazolidine synthesis, an azomethine ylide can serve as the 1,3-dipole, reacting with an imine (the dipolarophile) to construct the imidazolidine skeleton. These reactions are often catalyzed by Lewis acids and can proceed with high stereoselectivity. nih.gov This method provides a powerful alternative to traditional condensation reactions for accessing highly substituted and functionalized imidazolidine analogs.

The imidazolidine ring, being a cyclic aminal, is susceptible to ring-opening reactions, particularly under acidic conditions. The stability of the ring is often dependent on the substituents and the reaction environment. The C-N bonds of the aminal functionality can be cleaved, leading to the regeneration of the starting diamine and aldehyde or their derivatives.

Hydrolysis is a common ring-opening reaction, where water acts as a nucleophile in an acid-catalyzed process to break open the ring. The reaction is essentially the reverse of the condensation reaction used for its formation.

Ring-opening can also be induced by other strong nucleophiles or reducing agents. For example, reactions with organometallic reagents like Grignard reagents can lead to the cleavage of one of the C-N bonds and the formation of a functionalized acyclic diamine. nih.govlibretexts.orgmdpi.com Similarly, reductive ring-opening, for instance with sodium borohydride, can convert the imidazolidine into the corresponding N,N'-disubstituted ethylenediamine (B42938) derivative.

Table 3: Conditions for Ring-Opening of Imidazolidine Analogs

Reagent/ConditionMechanism TypeProduct Type
Aqueous Acid (e.g., HCl)Hydrolysis (Reversible Condensation)1,2-Diamine and Aldehyde
Grignard Reagent (R-MgX)Nucleophilic Ring-OpeningN,N'-disubstituted diamine with new R group
Sodium Borohydride (NaBH₄)Reductive CleavageN,N'-disubstituted ethylenediamine
Catalytic Hydrogenation (H₂/Pd)Reductive CleavageN,N'-disubstituted ethylenediamine

Mechanistic Aspects in Catalytic Cycles

In the realm of catalysis, this compound and its analogs serve primarily as precursors to N-heterocyclic carbenes (NHCs), which are potent ligands and organocatalysts. beilstein-journals.org A catalytic cycle is a multi-step reaction mechanism involving a catalyst which is regenerated after the final step. wikipedia.org Understanding the mechanistic aspects of how these precursors enter and participate in catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts.

N-heterocyclic carbenes are a class of stable carbenes, often derived from imidazolidine-containing precursors. rsc.orgnih.gov The generation of the active carbene species is a critical initiation step for many catalytic processes. Several distinct mechanisms have been identified for this transformation.

One of the most common methods involves the deprotonation of the corresponding imidazolinium salt, which is the saturated analog of an imidazolium (B1220033) salt. beilstein-journals.orgnih.gov This process typically requires a strong base to abstract the proton from the C2 position of the heterocycle, yielding the free carbene. beilstein-journals.org The reaction is often performed in situ to avoid isolating the highly reactive and sensitive free carbene. beilstein-journals.org

An alternative, base-free method for generating NHCs is through the thermolysis of stable-yet-labile imidazolidine adducts. beilstein-journals.orgcaltech.edu A notable example is the use of 2-(pentafluorophenyl)imidazolidines. caltech.eduresearchgate.net These compounds are synthesized by the condensation of a diamine with pentafluorobenzaldehyde. caltech.edu Upon mild heating, these adducts decompose to release the N-heterocyclic carbene and pentafluorobenzene, a relatively inert byproduct. caltech.edu This method is advantageous as it avoids the use of a strong base, which could interfere with subsequent catalytic steps or sensitive functional groups. beilstein-journals.org

Research has also explored the mechanical activation of NHC precursors. manchester.ac.uk Studies on imidazolidine mechanophores incorporated into polymers have shown that mechanical force can induce C-C bond cleavage to generate the carbene. manchester.ac.uk This cleavage can proceed through three competing pathways: a concerted mechanism that forms the free carbene directly, a homolytic pathway creating two radical species, and a heterolytic pathway that results in an imidazolinium cation and a phenyl anion. manchester.ac.uk

The general pathways to generate NHCs from imidazolidine precursors can be summarized as:

Deprotonation: Abstraction of the C2 proton from a precursor imidazolinium salt using a strong base. beilstein-journals.org

Thermolysis: Thermal decomposition of a "protected" NHC adduct, such as a 2-(alkoxy)imidazolidine or 2-(pentafluorophenyl)imidazolidine. beilstein-journals.orgcaltech.edu

Reductive Cleavage: For example, the desulfurization of imidazolin-2-thiones. rsc.org

Table 1: Comparison of Carbene Formation Mechanisms from Imidazolidine Precursors

Mechanism Precursor Type Conditions Key Feature Citation
Deprotonation Imidazolinium Salt Strong Base (e.g., NaH, KOtBu) Most common method; often performed in situ. beilstein-journals.orgnih.gov
Thermolysis 2-(Pentafluorophenyl)imidazolidine Mild Heat (e.g., 60-110 °C) Base-free generation of carbene; clean reaction. caltech.eduresearchgate.net
Mechanical Activation Polymer-linked Imidazolidine Sonication / Mechanical Force Force-induced C-C bond cleavage; multiple pathways (concerted, homolytic, heterolytic). manchester.ac.uk

Once the imidazolidine-derived NHC ligand coordinates to a metal center, it can participate in redox processes, a phenomenon described by the concept of "redox non-innocence". nih.govrsc.org A ligand is considered redox non-innocent if it can be oxidized or reduced within a metal complex, meaning the oxidation state of the system is not confined to the metal center alone. nih.govrsc.org Such ligands can act as electron reservoirs, accepting or donating electrons during a catalytic cycle. nih.govacs.org

In complexes containing analogs of this compound, the ligand framework can stabilize the metal in various oxidation states or participate directly in electron transfer with a substrate. rsc.org This ligand-centered redox activity can facilitate multi-electron transformations that might be challenging for the metal center alone. rsc.org For example, a reaction might involve the oxidation of the ligand rather than the metal, or a combination of both. acs.org This cooperative electron sharing between the metal and the ligand is crucial for many catalytic processes. acs.org

Key aspects of ligand-metal ion redox processes include:

Electron Reservoir Function: The ligand can store and release electrons, facilitating multi-electron redox reactions in catalysis. nih.gov

Stabilization of Metal Oxidation States: The redox-active ligand can accommodate electronic charge, stabilizing unusual or intermediate oxidation states of the metal center. researchgate.net

Direct Participation in Reactivity: The ligand can undergo single-electron transfer (SET) with a substrate, influencing the reaction pathway, as seen in the formation of nitrene radical complexes where the ligand, not the metal, is oxidized. acs.org

Table 2: Manifestations of Redox Non-Innocence in Catalytic Cycles

Phenomenon Description Implication for Catalysis Citation
Ligand-Centered Oxidation The ligand is oxidized instead of, or in addition to, the metal center. Enables reactions without changing the formal metal oxidation state; creates new reactive pathways. acs.org
Electron Reservoir The ligand accepts/donates electrons during the catalytic cycle. Facilitates multi-electron transformations at a single metal site. nih.govacs.org
Valence Tautomerism An equilibrium between electronic isomers that differ in metal/ligand oxidation states. The reactivity of the complex can be switched by external stimuli (temperature, light). frontiersin.org
Magnetic Coupling Electron spins on the metal and a radical ligand can couple (ferro- or antiferromagnetically). Influences the electronic structure and spectroscopic properties of catalytic intermediates. acs.org

Rate-Determining Steps in Multi-Step Mechanisms

In the context of catalysis involving this compound analogs, the formation of the active NHC catalyst can itself be the rate-determining step. For instance, in the thermolytic generation of NHCs from 2-(pentafluorophenyl)imidazolidine precursors, the rate of decomposition is highly dependent on the electronic and steric properties of the substituents on the nitrogen atoms of the imidazolidine ring. caltech.edu

Once the catalyst is formed and enters the catalytic cycle, any of the subsequent elementary steps—such as substrate binding, oxidative addition, migratory insertion, or reductive elimination—could potentially be the rate-determining step, depending on the specific reaction and conditions. khanacademy.orgsavemyexams.com

Table 3: Influence of Substituents on the Rate-Determining Step of NHC Formation via Thermolysis

Precursor (1,3-Disubstituted-2-(pentafluorophenyl)imidazolidine) Key Substituent Feature Reaction Conditions Conversion Time Implication for RDS Citation
1,3-bis(2,4,6-trimethylphenyl) Standard (Mesityl) 60 °C 4 hours (>95%) Baseline rate. caltech.edu
1,3-bis(4-methoxy-2,6-dimethylphenyl) Electron-Donating (Methoxy) 60 °C 2 hours (>95%) Electron-donating groups accelerate the RDS. caltech.edu
1,3-bis(2,6-diisopropylphenyl) Increased Steric Bulk 60 °C 5 hours (>95%) Increased ortho-steric bulk slightly slows the RDS compared to methyl. caltech.edu
1,3-bis[3,5-di(tert-butyl)phenyl)] No Ortho-Steric Bulk 107 °C 14 days (>95%) Lack of ortho-substituents significantly slows the RDS, increasing activation energy. caltech.edu

Coordination Chemistry and Ligand Design Incorporating 1 Butylimidazolidine Scaffolds

1-Butylimidazolidine as a Ligand in Metal Complexes

As a saturated diamine, this compound and its N,N'-disubstituted derivatives can function as bidentate chelating ligands, coordinating to a metal center through the lone pairs of electrons on the two nitrogen atoms. This chelation typically forms a stable five-membered ring with the metal ion, a common and favored arrangement in coordination chemistry.

The synthesis of metal complexes featuring imidazolidine-type ligands is generally straightforward. The most common method involves the direct reaction of the imidazolidine (B613845) ligand with a suitable metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants, with alcohols, acetonitrile (B52724), or chlorinated solvents being frequently employed. The reaction typically proceeds at room temperature or with gentle heating to afford the desired metal complex.

Another approach involves a ligand exchange reaction, where a weakly coordinated ligand on a pre-existing metal complex is displaced by the stronger chelating imidazolidine ligand. The general synthetic protocol can be summarized as follows:

Direct Reaction: M-Xn + L → [M(L)mXn]

Where M is the metal ion, X is an anionic ligand (e.g., halide, acetate), n is the charge of the metal, and L is the imidazolidine ligand.

The stoichiometry of the final complex (the value of m) depends on the coordination preference of the metal ion and the reaction conditions.

The definitive structure and bonding within metal-imidazolidine complexes are elucidated using a combination of spectroscopic and analytical techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in solution. Upon coordination to a metal, chemical shifts of the protons and carbons on the imidazolidine ring are typically altered compared to the free ligand, providing evidence of complex formation.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H (for N-monosubstituted imidazolidines) and C-N bonds upon coordination can be observed using IR spectroscopy. The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. researchgate.net

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal, ligand, and any counter-ions. researchgate.net

Through these methods, the geometry of the resulting complexes, which can range from tetrahedral and square planar to octahedral depending on the metal and other coordinating ligands, can be determined. nih.govrdd.edu.iq

The design of ligands for specific applications in catalysis or materials science hinges on the precise control of their electronic and steric properties. In imidazolidine-based ligands, these properties are readily tunable.

Electronic Properties: The nitrogen atoms in the saturated imidazolidine ring are strong σ-donors. The electron-donating ability of the ligand can be modified by the substituents on the nitrogen atoms. Alkyl groups, such as the butyl group, are electron-donating, which increases the electron density on the nitrogen atoms and enhances the ligand's ability to donate to the metal center. This strong σ-donation can stabilize metals in higher oxidation states.

Steric Properties: The butyl group imparts significant steric bulk around the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a metal center, control the accessibility of substrates to the metal in catalytic applications, and protect the metal center from undesirable side reactions. By varying the size and shape of the N-substituents, a ligand's steric profile can be systematically adjusted to achieve desired catalytic selectivity or complex stability.

N-Heterocyclic Carbenes (NHCs) Derived from this compound Precursors

While imidazolidines can act as simple diamine ligands, their unsaturated analogues, imidazolium (B1220033) salts, are precursors to N-heterocyclic carbenes (NHCs), a dominant class of ligands in modern organometallic chemistry. nih.gov The 1,3-dibutylimidazolium cation is the direct precursor to the NHC 1,3-di-n-butyl-imidazol-2-ylidene, a ligand noted for its strong σ-donor properties and moderate steric bulk. nih.gov

NHCs have emerged as powerful ancillary or "spectator" ligands in transition metal catalysis, often surpassing traditional phosphine (B1218219) ligands in performance and stability. nih.govresearchgate.net Their effectiveness stems from several key features:

Strong M-C Bond: NHCs form a very strong, predominantly σ-dative bond with metal centers. This robust connection prevents ligand dissociation, leading to highly stable and long-lived catalysts. nih.gov

Potent σ-Donation: As powerful σ-donors, NHCs increase the electron density at the metal center. This enhances the metal's reactivity in key catalytic steps, such as oxidative addition, and stabilizes catalytic intermediates.

Tunable Steric Bulk: The substituents on the nitrogen atoms (e.g., butyl groups) provide a "steric wall" around the metal center, which can be tailored to promote specific reaction selectivities and prevent catalyst deactivation pathways like dimerization.

Metal complexes bearing butyl-substituted NHC ligands have been employed in a wide array of catalytic transformations, including C-C and C-N cross-coupling reactions, hydrosilylation, and polymerization. nih.govresearchgate.net

The synthesis of metal-NHC complexes can be achieved through several established routes:

In-situ Deprotonation: The most direct method involves the reaction of a 1,3-dibutylimidazolium salt with a strong base (e.g., potassium tert-butoxide) in the presence of a metal precursor. The base deprotonates the acidic C2-proton of the imidazolium ring to generate the free carbene, which is immediately trapped by the metal source. researchgate.net

Transmetalation: A widely used method involves the initial synthesis of a silver-NHC complex, typically by reacting the imidazolium salt with silver(I) oxide. The NHC ligand is then transferred from the silver complex to the desired transition metal (e.g., palladium, gold, rhodium) in a subsequent step. This route is particularly useful for synthesizing complexes of metals that are sensitive to strong bases. nih.gov

The stability of the resulting metal-NHC bond is a critical factor in its catalytic performance. A systematic study evaluated the stability of complexes containing the 1,3-(di-n-butyl)-imidazol-2-ylidene (imi) ligand by monitoring carbene dissociation at elevated temperatures. The results highlight the influence of the metal center on the robustness of the M-NHC bond. nih.gov

Table 1: Stability of Metal Complexes with 1,3-(di-n-butyl)-imidazol-2-ylidene (imi) Ligand at 120 °C nih.gov
Metal ComplexMetalOxidation StateObserved Reactivity / Stability
Au-imiGold+1Completely stable; no modification observed over 24 hours.
Pd-imiPalladium+2Stable; no carbene dissociation observed.
Pt-imiPlatinum+2Stable; no carbene dissociation observed.
Rh(I)-imiRhodium+1Degradation via ancillary ligand dissociation.
Rh(III)-imiRhodium+3Evidence of carbene dissociation.
Ir(I)-imiIridium+1Degradation via ancillary ligand dissociation.
Ir(III)-imiIridium+3Evidence of carbene dissociation.
Ru-imiRuthenium+2Degradation via ancillary ligand dissociation.
Os-imiOsmium+2Degradation via ancillary ligand dissociation.
Ni-imiNickel+2Evidence of carbene dissociation.

Unusual Binding Behaviors of NHCs

While N-heterocyclic carbenes typically coordinate to metal centers via the C2 carbon atom, a growing body of research has unveiled alternative, "unusual" binding modes. These non-classical coordination patterns, including abnormal and remote binding, are influenced by the electronic and steric properties of the NHC ligand, including the nature of the substituents on the nitrogen atoms.

In the context of imidazolidine-based NHCs, the substitution at the nitrogen atoms plays a crucial role in dictating the preferred binding mode. While classical C2 binding is common, the presence of sterically demanding or electronically modulating substituents can favor alternative coordination pathways. For instance, when the C2 position is blocked, deprotonation and subsequent metalation can occur at other positions on the imidazolidine ring, leading to what are known as abnormal N-heterocyclic carbenes. nih.govlookchem.com

Research into various N-substituted NHC ligands has shown that the steric bulk of these substituents can significantly influence the stability and catalytic activity of the resulting metal complexes. While specific studies focusing exclusively on this compound's propensity for abnormal binding are not extensively detailed in the reviewed literature, the general principles suggest that the flexibility and steric profile of the n-butyl group could play a role in directing coordination. The electronic effect of the alkyl chain on the imidazole (B134444) ring can increase the electron density on the metal center, which in turn can influence the reactivity and stability of the complex. The sp3-hybridized carbon linkers in the N-substituents also provide flexibility, which can allow for unhindered substrate coordination.

Design of Imidazolidine-Based Ligands for Specific Coordination Geometries

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored geometries and, consequently, specific catalytic or material properties. The this compound scaffold serves as a versatile platform for designing NHC ligands that can enforce particular coordination environments around a metal center.

The steric and electronic properties of NHC ligands can be systematically tuned by modifying the N-substituents. The n-butyl group, while not as sterically demanding as bulkier groups like tert-butyl or adamantyl, provides a degree of steric shielding around the metal center. This can influence the number of other ligands that can coordinate and their spatial arrangement, thereby controlling the coordination geometry. For example, the use of bulky NHC ligands can promote the formation of coordinatively unsaturated species, which are often highly active in catalysis.

Furthermore, functional groups can be incorporated into the butyl chain or the imidazolidine backbone to create multidentate ligands. This approach allows for the chelation of the metal center, leading to more stable complexes and well-defined coordination geometries. For instance, attaching a donor group to the N-butyl substituent can result in a bidentate [C, N] or [C, O] ligand, which can enforce a specific geometry, such as square planar or trigonal bipyramidal, depending on the metal and other coordinating ligands. While the search results provide general principles of ligand design, specific examples of this compound-based ligands designed for achieving particular coordination geometries are not explicitly detailed. However, the foundational concepts of ligand design strongly suggest that functionalization of the this compound framework is a viable strategy for controlling the coordination sphere of metal complexes.

Catalytic Applications of 1 Butylimidazolidine Derived Systems

Transition Metal Catalysis Mediated by Imidazolidine-Based Ligands

Imidazolidine-based ligands, specifically the saturated N-heterocyclic carbenes (often denoted as NHCs), are highly effective ancillary ligands that bind to transition metals to form stable and active catalysts. sigmaaldrich.com These ligands are known for their strong electron-donating ability, which is even greater than that of widely used trialkylphosphines, leading to robust metal-ligand bonds. tcichemicals.com This stability is crucial for catalyst longevity and performance under various reaction conditions. While N-aryl substituted imidazolidine (B613845) NHCs (like SIMes and SIPr) are most common, N-alkyl variants are also utilized, offering different steric and electronic profiles. google.comresearchgate.net

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Olefin Metathesis)

Imidazolidine-derived NHC ligands have had a significant impact on the development of catalysts for essential carbon-carbon bond-forming reactions, such as cross-coupling and olefin metathesis.

Cross-Coupling Reactions: Palladium complexes featuring saturated NHC ligands are highly efficient catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. orgchemres.org The strong σ-donation from the NHC ligand stabilizes the palladium center, enhancing its catalytic activity and enabling the coupling of challenging substrates. orgchemres.orgtcichemicals.com For instance, NHC-Pd complexes have demonstrated high stability and activity in Suzuki cross-coupling reactions conducted in aqueous media, highlighting their robustness. orgchemres.org While many examples use N-aryl substituted NHCs, the fundamental principles apply to N-alkyl systems as well, with the choice of substituent allowing for the fine-tuning of the catalyst's properties. google.com NHC-catalyzed cross-coupling reactions are pivotal in the synthesis of pharmaceuticals, natural products, and other valuable molecules. nih.govrsc.org

Olefin Metathesis: Ruthenium catalysts bearing imidazolidine-based NHC ligands are benchmarks in the field of olefin metathesis. These "second-generation" Grubbs-type catalysts exhibit superior activity and stability compared to their bis-phosphine predecessors, allowing for a broader range of applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). researchgate.netcaltech.edu The saturated backbone of the imidazolidine ligand contributes to the catalyst's stability and high activity. researchgate.net While literature reports on ruthenium complexes with N-alkyl substituted NHC ligands are less common than their N-aryl counterparts, they are an area of ongoing research. google.com The use of an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526), has also been explored as a recyclable medium for Ru-catalyzed olefin metathesis, demonstrating the versatility of related imidazolium (B1220033) systems in this chemistry. nih.gov

Table 1: Examples of Imidazolidine-NHC Ligands in C-C Bond Formation

Reaction TypeCatalyst SystemSubstratesKey FindingReference
Suzuki Cross-Couplingh-BN@NHC-Pd(II)Aryl halides and aryl boronic acidsHigh stability and recyclability in aqueous media at room temperature. orgchemres.org
Ring-Closing Metathesis (RCM)Ru-complex with IPr ligand (saturated imidazolidine core)Acyclic dienesExcellent activity and stability in both RCM and cross metathesis. researchgate.net
Cross Metathesis (CM)Ru-complex with NHC and 3-bromopyridine (B30812) ligandsAcrylonitrile and terminal olefinsAchieved synthetically useful yields (≥67%) for challenging substrates. caltech.edu

Functionalization Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, and metal complexes with imidazolidine-derived NHC ligands are increasingly used to catalyze these transformations. tcichemicals.com C–H activation avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. rsc.org

Cobalt, ruthenium, and rhodium complexes, among others, have been employed for directed C–H functionalization, where a coordinating group on the substrate guides the metal catalyst to a specific C–H bond. rsc.orgmdpi.com NHC ligands are valuable in this context because their strong donor properties can facilitate the C–H activation step and stabilize the organometallic intermediates. okstate.edu These catalytic systems have been applied to a variety of transformations, including the arylation, alkylation, and annulation of C–H bonds, leading to the construction of complex molecular architectures from simple precursors. mdpi.comnih.gov

Oxidative Processes (e.g., Hydrocarbon Oxidation, Oxygen Reduction Reaction)

Hydrocarbon Oxidation: The selective oxidation of hydrocarbons into more valuable functionalized products like alcohols and ketones is a significant industrial challenge. okstate.edu A key approach involves the use of transition metal catalysts that can activate oxidants such as molecular oxygen or peroxides. mdpi.comnih.gov Research is focused on developing synthetic catalysts, including those with NHC ligands, that can mimic the function of natural oxygenase enzymes by stabilizing highly reactive high-valent metal-oxo species. okstate.edunih.gov Iron and vanadium complexes with nitrogen-containing ligands have shown high catalytic activity in the oxidation of hydrocarbons like cyclohexane (B81311) and n-heptane. mdpi.comnih.gov The development of robust NHC ligands, including those derived from imidazolidine, is a promising avenue for creating catalysts that can withstand the harsh oxidative conditions and perform selective C–H oxygenation. okstate.educaltech.edu

Oxygen Reduction Reaction (ORR): The oxygen reduction reaction is the key cathodic reaction in fuel cells and metal-air batteries. wikipedia.orgresearchgate.net The slow kinetics of this reaction necessitate the use of efficient catalysts, with platinum being the benchmark. researchgate.net However, due to the high cost of platinum, significant research is dedicated to finding alternatives based on more abundant elements. Catalysts for ORR often involve transition metals coordinated to nitrogen-containing ligands, which are then supported on conductive materials like carbon. wikipedia.orgfrontiersin.orgrsc.org While specific applications of 1-butylimidazolidine are not prominent, the broader class of metal-nitrogen-carbon (M-N-C) materials is central to the development of next-generation ORR catalysts. rsc.orgmdpi.com

Aziridination Reactions

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Catalytic aziridination, typically involving the transfer of a nitrene group to an alkene, is an efficient method for their preparation. Transition metal complexes, including those of iron, copper, and rhodium, are known to catalyze this transformation. acs.orgnih.gov The ligand environment around the metal center is crucial for controlling the activity and selectivity of the reaction. While various chiral ligands have been developed for asymmetric aziridination, the use of imidazolidine-derived NHCs in this specific context is an area of ongoing exploration. Relatedly, Lewis acid-catalyzed reactions of aziridines can lead to the formation of imidazolidines through [3+2] cycloaddition with imines, demonstrating the close chemical relationship between these five- and three-membered rings. nih.govnih.gov

Metal-Free Organic Catalysis

In the realm of metal-free catalysis, imidazolidine derivatives, particularly chiral imidazolidinones, have revolutionized the field of asymmetric organocatalysis. wikipedia.org These small organic molecules can activate substrates through the formation of transient iminium or enamine ions, mimicking the function of enzymes and enabling a wide range of enantioselective transformations without the need for transition metals. sigmaaldrich.comsigmaaldrich.com

Organocatalytic Transformations

The use of chiral imidazolidinone catalysts, pioneered by David MacMillan, has led to the development of numerous powerful and highly enantioselective reactions. A key structural motif in many of these catalysts is a tert-butyl group at the 2-position of the imidazolidinone ring, which is critical for establishing a specific chiral environment that directs the stereochemical outcome of the reaction. sigmaaldrich.comacs.org

These catalysts have been successfully applied to a diverse array of reactions, including:

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition between α,β-unsaturated aldehydes and dienes with excellent yield and enantioselectivity. sigmaaldrich.comresearchgate.net

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes (like indoles) to α,β-unsaturated aldehydes. sigmaaldrich.com

1,3-Dipolar Cycloadditions: Mediating the reaction between nitrones and unsaturated aldehydes to produce isoxazolidines with high diastereo- and enantioselectivity. caltech.edu

Michael Additions: Facilitating the conjugate addition of nucleophiles, such as silyloxy furans, to α,β-unsaturated aldehydes to generate important chiral synthons. acs.org

α-Functionalization of Aldehydes: Including α-chlorinations and α-fluorinations. sigmaaldrich.com

The general mechanism involves the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it highly susceptible to attack by a nucleophile. The bulky substituents on the catalyst, such as the tert-butyl and benzyl (B1604629) groups, effectively shield one face of the iminium ion, forcing the nucleophile to approach from the unhindered face, thereby controlling the stereochemistry of the newly formed bond(s). acs.orgcaltech.edu

Table 2: Performance of tert-Butyl Imidazolidinone Catalysts in Organocatalytic Reactions

Reaction TypeCatalystReactantsYieldEnantiomeric Excess (ee)Reference
1,3-Dipolar Cycloaddition(2S,5S)-2-tert-butyl-imidazolidine derivativeN-benzylidenebenzylamine N-oxide + Crotonaldehyde96%98% caltech.edu
Friedel-Crafts Alkylation(2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinoneIndole + Crotonaldehyde85%93% sigmaaldrich.com
Mukaiyama-Michael Addition(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinoneSilyloxy furan (B31954) + Crotonaldehyde81%96% acs.org
Intramolecular Diels-Aldertert-butyl imidazolidinone 5Unsaturated aldehyde-dieneImproved Yield*~0% researchgate.net
(4+3) Cycloaddition(S,S)-2-tert-butyl-5-benzylimidazolidinoneFuran derivative + Oxyallyl cation precursor91%94:6 er acs.org

*Yield improved over other catalysts but enantioselectivity was low for this specific substrate/catalyst combination. researchgate.net

Organocatalyzed Knoevenagel Condensations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, such as an aldehyde or ketone. numberanalytics.compurechemistry.org This reaction is a cornerstone of organic synthesis for producing α,β-unsaturated compounds. purechemistry.org While traditionally catalyzed by bases, the field of organocatalysis has introduced milder and more selective methods. uab.cat

This compound, as a secondary amine, can function as an effective organocatalyst for the Knoevenagel condensation. The mechanism involves the formation of an iminium ion intermediate. The secondary amine of the imidazolidine reacts with the carbonyl group of the aldehyde or ketone to form a highly electrophilic iminium ion. This activation facilitates the nucleophilic attack by the enolate of the active methylene compound. The subsequent steps involve the collapse of the intermediate and elimination of water to yield the final unsaturated product, regenerating the imidazolidine catalyst for the next cycle. pearson.comorganic-chemistry.org

The use of imidazolidine-based organocatalysts offers several advantages, including mild reaction conditions and the avoidance of metal contaminants. uab.catuab.cat Research has shown that various aromatic aldehydes can react with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of catalytic amounts of secondary amines or their salts to produce the corresponding electrophilic alkenes in high yields. rsc.org

Table 1: Organocatalyzed Knoevenagel Condensation of Benzaldehyde (B42025) with Active Methylene Compounds

Entry Active Methylene Compound Catalyst Type Product Yield (%)
1 Malononitrile Secondary Amine (e.g., Imidazolidine) 2-Benzylidenemalononitrile >90
2 Ethyl Cyanoacetate Secondary Amine (e.g., Imidazolidine) Ethyl 2-cyano-3-phenylacrylate High
3 Diethyl Malonate Secondary Amine (e.g., Imidazolidine) Diethyl 2-benzylidenemalonate Moderate to High

Heterogeneous Catalysis Incorporating Imidazolidine Moieties

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, imidazolidine derivatives have been immobilized onto solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous catalysis. psu.eduresearchgate.net

Imidazolium salts, readily derived from imidazolidine precursors, can be covalently anchored to silica (B1680970) surfaces. nih.govmdpi.com These silica-supported ionic liquid-like phases (SILPs) or immobilized N-heterocyclic carbene-Pd complexes serve as robust, recyclable heterogeneous catalysts. rsc.orgnih.gov The synthesis typically involves reacting a functionalized this compound (e.g., with a chloropropyltriethoxysilane group) to generate a precursor that can be grafted onto the silica support via sol-gel methods or post-grafting. mdpi.comresearchgate.net

These supported catalysts have demonstrated high activity in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. psu.edursc.org The immobilization on a solid support like silica prevents the leaching of the catalytic species, allows for easy separation from the reaction mixture by simple filtration, and enables reuse over multiple cycles without significant loss of activity. uab.catuab.cat For instance, silica-supported NHC-palladium complexes have been shown to be air-stable and highly effective for the coupling of aryl halides with arylboronic acids. rsc.org

Table 2: Performance of Silica-Supported Imidazolidine-Derived Catalysts in Cross-Coupling Reactions

Catalyst System Reaction Type Substrates Key Advantages Ref.
Silica-Supported NHC-Pd Complex Suzuki-Miyaura Coupling Aryl halides, Arylboronic acids Reusable, Air-stable, High activity rsc.org
Silica-Grafted Imidazolium Salt Knoevenagel Condensation Aromatic aldehydes, Malononitrile Solvent-free conditions, Recyclable uab.cat
Mesoporous Silica-Supported Imidazolium IL Styrene Carbonate Synthesis Styrene, CO₂ Recyclable, High yield mdpi.com

Imidazolidine and its derivatives can be incorporated into polymeric architectures to create sophisticated catalytic nanoreactors. researchgate.netacademie-sciences.fr These systems often consist of amphiphilic block copolymers that self-assemble in a solvent (typically water) to form micelles or vesicles. academie-sciences.frmdpi.com The catalytic moiety, such as a this compound-derived NHC or a metal complex thereof, is anchored within the hydrophobic core of the polymer assembly. mdpi.com

This compartmentalization protects the catalyst from the bulk environment, allows for reactions to be carried out in environmentally benign solvents like water, and facilitates catalyst recycling. researchgate.netmdpi.com For example, polymeric nanoreactors containing imidazolidinone-based organocatalysts have been developed for asymmetric reactions. mdpi.comresearchgate.net These nanoreactors can facilitate multi-step, one-pot cascade reactions, enhancing process efficiency and reducing waste by avoiding the isolation of intermediates. mdpi.commdpi.com The product often spontaneously separates from the aqueous phase, simplifying purification and allowing for the reuse of the nanoreactor dispersion. mdpi.com

The integration of imidazolidine-derived structures into single-atom catalysts (SACs) represents a cutting-edge application. In this approach, metal-organic frameworks (MOFs), particularly zeolitic imidazolate frameworks (ZIFs), are often used as precursors. acs.orgrsc.org ZIFs are comprised of metal ions linked by imidazolate ligands. Pyrolysis of a ZIF containing a target metal (e.g., nickel) and a sacrificial metal (e.g., zinc) leads to the formation of a nitrogen-doped porous carbon matrix. acs.orgresearchgate.net

During pyrolysis, the zinc evaporates, leaving the target metal atoms atomically dispersed and stabilized by coordination with nitrogen atoms within the carbon support (M-N-C sites). acs.orgrsc.org The resulting SACs exhibit unique electronic properties and a high density of accessible active sites, leading to exceptional catalytic activity and selectivity in reactions like the electrochemical reduction of CO₂. rsc.orgresearchgate.net The imidazolidine scaffold is the foundational chemical structure that gives rise to the imidazolate linkers crucial for forming the initial MOF structure.

Table 3: Imidazolidine-Derived Materials in Single-Atom Catalysis

Precursor Material Derived Catalyst Catalytic Application Key Feature Ref.
Ni, Zn-ZIF (Zeolitic Imidazolate Framework) Ni-N-C (Ni Single Atoms on N-doped Carbon) CO₂ Electrochemical Reduction Atomically dispersed Ni-Nₓ active sites acs.orgrsc.org
Co, Zn-ZIF Co-N-C (Co Single Atoms on N-doped Carbon) Various Strong metal-N coordination prevents agglomeration acs.org

Biocatalysis and Enzyme Mimicry Utilizing Imidazolidine Scaffolds

The imidazolidine ring is a privileged scaffold found in various biologically active molecules and has been explored in the context of biocatalysis and the design of artificial enzymes. mdpi.compnas.org These applications leverage the specific steric and electronic properties of the imidazolidine core to interact with biological targets or to mimic the active sites of natural enzymes. pnas.orgacs.org

Imidazolidine derivatives have been designed as enzyme inhibitors, for example, targeting fatty acid amide hydrolase (FAAH) or cholinesterases. ucl.ac.beresearchgate.net In these roles, the imidazolidine structure serves as a template that can be substituted to achieve high affinity and selectivity for the enzyme's active site. ucl.ac.be

Furthermore, the imidazole (B134444) moiety, a key component of the imidazolidine structure, is central to the function of many enzymes, such as ribonucleases and certain kinases. mdpi.compnas.org This has inspired the development of enzyme mimics where imidazolidine or imidazolium compounds are used to catalyze reactions like hydrolysis or phosphate (B84403) transfer. mdpi.compnas.org For instance, artificial enzymes have been created by combining imidazolium coenzyme mimics with polymer scaffolds, which provide a hydrophobic binding domain and electrostatic stabilization, accelerating reactions like the benzoin (B196080) condensation significantly. acs.org These systems aim to replicate the efficiency and selectivity of natural enzymes in a more robust and tunable synthetic framework. frontiersin.orgrsc.orgbiorxiv.org

Applications in Polymer Chemistry and Materials Science

Sustainable Polymer Development through Imidazolidine (B613845) Chemistry

The direct application of 1-Butylimidazolidine in the development of sustainable polymers is not extensively documented in publicly available scientific literature. However, the broader field of imidazolidine chemistry presents potential pathways for creating more sustainable polymer systems. Research in related areas, such as the use of heterocyclic compounds for carbon dioxide (CO2) capture and utilization, and the development of bio-based polymers, offers a framework for how this compound could theoretically contribute to sustainable polymer development.

Furthermore, the principles of green chemistry encourage the use of renewable resources in chemical synthesis. Imidazolidine derivatives can be synthesized from bio-based starting materials. For instance, aldehydes and diamines, the building blocks for imidazolidines, can potentially be derived from biomass. The incorporation of such bio-derived monomers into polymer chains would increase the renewable content of the final material, contributing to its sustainability profile.

While direct research on this compound in sustainable polymer applications is limited, the following table outlines potential research directions based on the functionalities of imidazolidine chemistry and the broader goals of sustainable polymer development.

Research DirectionPotential Application of this compound ChemistryDesired Outcome for Sustainable Polymers
CO2 Capture and Utilization Development of this compound-based systems for reversible CO2 capture.Use of captured CO2 as a C1 feedstock for the synthesis of polymers, reducing greenhouse gas emissions and fossil fuel dependence.
Bio-based Monomer Synthesis Synthesis of this compound and its derivatives from renewable feedstocks.Increased bio-content in polymers, leading to a reduced carbon footprint and enhanced biodegradability in some cases.
Recyclable Polymer Design Incorporation of imidazolidine linkages that can be selectively cleaved to facilitate chemical recycling.Creation of polymers that can be broken down into their constituent monomers and re-polymerized, promoting a circular economy.

It is important to note that these are theoretical applications and would require significant research and development to be realized. The current body of scientific literature does not provide specific examples or detailed findings on the use of this compound in these sustainable polymer applications.

Computational Chemistry Methodologies and Insights for 1 Butylimidazolidine Systems

Theoretical Frameworks in Computational Chemistry

The foundation of modern computational chemistry lies in a set of robust theoretical frameworks that allow for the detailed examination of molecules and their interactions. These methods vary in their level of theory and computational cost, offering a versatile toolkit for addressing a wide range of chemical questions.

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are at the heart of computational chemistry, providing a fundamental description of the electronic structure of atoms and molecules. nih.govnih.gov These approaches solve the Schrödinger equation, or approximations of it, to determine the wavefunction and energy of a system. For molecules like 1-Butylimidazolidine, QM methods can elucidate properties such as molecular orbital energies, charge distributions, and the nature of chemical bonds. While computationally intensive, the accuracy of QM methods is often necessary for understanding the nuances of chemical reactions and electronic properties. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a compromise by treating a small, reactive part of a system with high-level QM theory while the larger, surrounding environment is modeled using more computationally efficient molecular mechanics. lsbu.ac.ukcore.ac.uk This strategy is particularly useful for studying enzymatic reactions or reactions in solution. core.ac.uk

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum mechanical methods due to its favorable balance of accuracy and computational cost. longdom.orglongdom.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. longdom.org This approach has been widely applied to study a variety of molecular systems, including those similar in structure to this compound, such as imidazolium-based ionic liquids. researchgate.net DFT is capable of accurately predicting geometric structures, vibrational frequencies, and electronic properties. nih.gov Furthermore, it is a powerful tool for investigating reaction mechanisms, allowing for the calculation of transition states and activation energies, which are crucial for understanding chemical reactivity. nih.govmdpi.com

Table 1: Comparison of Common DFT Functionals

Functional TypeDescriptionExamplesStrengths
Local Density Approximation (LDA)Assumes the electron density is uniform.Slater, VWNSimple, computationally fast.
Generalized Gradient Approximation (GGA)Considers the gradient of the electron density.B88, PBEImproved accuracy for molecular geometries and energies.
Hybrid FunctionalsIncorporates a portion of exact Hartree-Fock exchange.B3LYP, PBE0Generally provides higher accuracy for a wide range of properties.

Molecular Dynamics and Simulation

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of molecular motion and interactions. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, diffusion, and the thermodynamic properties of a system. nih.gov For systems involving this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with other molecules. The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters that describes the potential energy of the system. nih.gov

Computational Studies on Electronic Structure and Reactivity

Computational methods are instrumental in dissecting the electronic structure of molecules and predicting their reactivity. These studies can provide a detailed understanding of why a molecule behaves the way it does and can guide the design of new chemical entities with desired properties.

Analysis of Electron Delocalization and Stability in Precursors

The stability of a molecule is intrinsically linked to its electronic structure. aps.org Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate electron delocalization, which often contributes to molecular stability. researchgate.net By examining the interactions between filled and empty orbitals, it is possible to quantify the extent of electron delocalization and identify key stabilizing interactions, such as hyperconjugation and resonance. For precursors to this compound or related cyclic amines, understanding these electronic factors is crucial for predicting their stability and synthetic accessibility. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides critical insights into the molecule's reactivity and electronic properties. nih.gov

Table 2: Key Parameters from Electronic Structure Analysis

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.An indicator of chemical reactivity and stability.
NBO ChargesAtomic charges derived from Natural Bond Orbital analysis.Provides insight into the charge distribution within the molecule.

Prediction of Reaction Pathways and Energy Barriers

A central goal of computational chemistry is the prediction of chemical reactivity. researchgate.net By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and the energy barriers associated with them. nih.gov This involves locating the transition state structures, which represent the highest energy point along the reaction coordinate. The height of this energy barrier, known as the activation energy, is a key determinant of the reaction rate. researchgate.net For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to explore different mechanistic possibilities and predict the most favorable routes. warwick.ac.uk This predictive capability is invaluable for optimizing reaction conditions and for the rational design of new synthetic strategies. researchgate.net

Conformational Analysis

The conformational landscape of this compound is characterized by the puckering of the five-membered imidazolidine (B613845) ring and the rotational flexibility of the N-butyl substituent. Computational studies, primarily employing quantum mechanical methods such as Density Functional Theory (DFT), are utilized to explore the potential energy surface (PES) of the molecule. These calculations help in identifying stable conformers and the energy barriers that separate them.

The puckering of the imidazolidine ring typically results in envelope or twisted conformations. For an N-substituted imidazolidine, the orientation of the substituent relative to the ring (axial vs. equatorial-like) further diversifies the conformational possibilities. The butyl chain itself introduces additional rotational isomers (rotamers) due to the rotation around its C-C single bonds (gauche vs. anti conformations).

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical geometry optimizations and energy calculations, is crucial to locate the global minimum energy structure and other low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is vital for understanding the macroscopic properties of this compound that arise from an ensemble of different structures.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-N1-Cα-Cβ) Ring Puckering Butyl Chain Conformation Relative Energy (kcal/mol)
I 175.2° Envelope (N1 out of plane) anti 0.00
II 65.8° Twist (C4-C5) gauche 1.25
III -178.5° Envelope (C4 out of plane) anti 0.85

| IV | -70.1° | Twist (N1-C5) | gauche | 1.80 |

Note: The data presented in this table is illustrative and based on typical findings for N-alkylated five-membered heterocyclic rings. Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions and Solvation Effects

The nature of intermolecular interactions in this compound systems is pivotal in determining their bulk properties, such as boiling point, viscosity, and solubility. The molecule possesses both hydrogen bond accepting capabilities (at the nitrogen atoms) and van der Waals interactions (due to the butyl chain and the hydrocarbon backbone of the ring). The secondary amine (N-H) group can also act as a hydrogen bond donor.

Molecular Dynamics (MD) simulations are a powerful tool to study these interactions in the condensed phase. In these simulations, the interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the movement of a large number of this compound molecules over time, MD can provide detailed information about the structure of the liquid, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance.

Solvation effects are critical to understanding the behavior of this compound in different solvents. Computational studies often employ either explicit or implicit solvation models. In explicit solvent models, individual solvent molecules are included in the simulation box, providing a detailed picture of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive way to account for bulk solvent effects on the conformational preferences and electronic properties of the solute.

Table 2: Calculated Interaction Energies for this compound Dimers

Dimer Configuration Predominant Interaction Type Interaction Energy (kcal/mol)
Head-to-tail N-H···N Hydrogen Bond -5.8
Stacked van der Waals -3.2

Note: The data in this table is representative of interactions found in similar heterocyclic systems and serves as an example of the types of interactions this compound may exhibit.

Development and Application of Computational Tools for Imidazolidine Systems

The accuracy of computational studies on imidazolidine systems heavily relies on the quality of the underlying theoretical models, particularly the force fields used in molecular mechanics and molecular dynamics simulations. While general-purpose force fields like AMBER, CHARMM, and OPLS-AA can be used, their parameters may not be specifically optimized for the imidazolidine scaffold.

Therefore, a significant area of research involves the development of specific force field parameters for heterocyclic compounds. This process typically involves performing high-level quantum mechanical calculations on smaller fragments of the molecule (e.g., imidazolidine itself and small N-alkyl derivatives) to obtain reference data for bond lengths, bond angles, dihedral angles, and partial atomic charges. These data are then used to parameterize the force field to reproduce the quantum mechanical results as closely as possible.

The application of these specialized computational tools extends to various areas, including the prediction of physicochemical properties, the study of reaction mechanisms involving imidazolidine derivatives, and in the context of drug design, the simulation of their binding to biological targets. For instance, molecular docking and free energy calculations, which rely on accurate force fields, can be used to predict the binding affinity of imidazolidine-containing molecules to proteins.

Future Research Directions and Emerging Paradigms

Integration of 1-Butylimidazolidine Scaffolds in Sustainable Chemistry

The principles of green chemistry are increasingly central to modern synthetic strategies, and the synthesis of imidazolidine (B613845) derivatives is an active area for such innovations. researchgate.netmdpi.com Future work will focus on integrating this compound and related scaffolds into more environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant emerging trend is the use of photocatalysis. Research has demonstrated that imidazolidine frameworks can be synthesized using visible light irradiation without the need for external photoredox catalysts, representing a substantial step towards energy-efficient and cleaner reactions. organic-chemistry.orgresearchgate.net Heterogeneous photocatalysis, employing robust and cost-effective materials like carbon nitride, is also a promising avenue for enabling multi-component syntheses of complex imidazolidine structures under visible light. acs.org These methods offer advantages in catalyst recovery and recycling, aligning with the goals of sustainable industrial manufacturing. acs.org

Another key direction is the development of advanced catalytic systems that operate under mild conditions. The use of CO2 as a C1 source for synthesizing N-containing heterocycles like imidazolidin-2-ones is a prime example of aligning synthesis with green chemistry concepts. researchgate.net While challenges related to thermodynamic limitations and catalytic efficiency remain, this area represents a major goal for future research. researchgate.net Additionally, the development of biocatalysis, using enzymes or whole cells to perform chemical transformations in aqueous media, presents a significant opportunity for the green synthesis of imidazolidine precursors and derivatives. mdpi.com

Synthesis ApproachKey FeaturesSustainability BenefitRepresentative Research Area
Photocatalysis Utilizes visible light as an energy source; can be performed without external catalysts. organic-chemistry.orgresearchgate.netReduced energy consumption, cleaner reaction profiles, use of a renewable energy source. mdpi.comDivergent cycloaddition of α-diazo esters to form imidazolidine frameworks. organic-chemistry.org
Heterogeneous Catalysis Employs solid-phase catalysts (e.g., carbon nitride) that are easily separated and recycled. acs.orgSimplified product purification, catalyst reusability, potential for continuous flow processes. mdpi.comacs.orgFour-component synthesis of spiro-imidazolidines under visible light. acs.org
Biocatalysis Uses enzymes or whole cells in aqueous media under mild conditions. mdpi.comUse of renewable catalysts, high selectivity, elimination of hazardous solvents and reagents. mdpi.comEnzymatic synthesis of active pharmaceutical ingredients featuring heterocyclic cores. mdpi.com
CO2 Utilization Employs carbon dioxide as a renewable C1 building block. researchgate.netValorization of a greenhouse gas, atom economy, reduced reliance on fossil fuel-derived reagents. researchgate.netCatalytic synthesis of imidazolidin-2-ones from diamines and CO2. mdpi.com

Advanced Materials Design Leveraging Imidazolidine Architectures

The inherent structural and chemical properties of the imidazolidine ring make it a versatile scaffold for the design of advanced materials. While imidazole (B134444) and imidazolium-based polymers have been explored for applications ranging from anion exchange membranes to hydrogels, the saturated imidazolidine core offers distinct possibilities for creating novel polymer architectures and functional materials. researchgate.netacs.orgnih.gov

Future research is expected to explore the use of this compound derivatives as monomers or functional cross-linkers in polymerization reactions. The stable, five-membered ring can impart specific conformational constraints and physicochemical properties to a polymer backbone. For instance, imidazolidin-2-one scaffolds have been successfully incorporated into peptides, where they act as proline analogues that induce well-defined secondary structures. nih.gov This structure-directing capability could be harnessed in synthetic polymers to create materials with ordered morphologies and tailored mechanical or thermal properties.

Furthermore, the imidazolidine scaffold can be equipped with functional side chains, enabling its use as a linker to attach molecules to nanoparticles, biomaterials, or diagnostic probes. nih.gov This opens avenues for creating sophisticated hybrid materials where the imidazolidine unit serves as a stable covalent anchor. Another emerging area is the synthesis of fused heterocyclic systems, such as bicyclic tetramates derived from imidazolidine templates, which have shown potential for biological activity and could form the basis of new functional small molecules and materials. rsc.org

Synergistic Approaches Combining Synthesis, Catalysis, and Computational Design

The convergence of synthetic chemistry, advanced catalysis, and computational modeling represents a powerful paradigm for accelerating the discovery and optimization of chemical processes involving this compound. nih.gov Future breakthroughs will increasingly rely on the tight integration of these disciplines to design catalysts with higher efficiency and selectivity and to uncover novel reaction pathways.

Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the reactivity of imidazolidine derivatives and for elucidating complex reaction mechanisms at an atomic level. researchgate.netresearchgate.netnih.gov DFT calculations can model transition states, analyze molecular orbitals (HOMO/LUMO), and map electrostatic potential surfaces to identify reactive sites. researchgate.netresearchgate.net This insight allows researchers to rationalize experimental findings and to rationally design next-generation catalysts and substrates. For example, computational analysis has been used to understand the β-hydride elimination process when imidazolidines act as hydride sources for transition-metal complexes. rsc.org

This computational-experimental synergy is particularly effective in catalyst design. By screening potential catalyst structures and reaction pathways in silico, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources. nih.gov This approach is being applied to design catalysts for a range of transformations, including asymmetric synthesis where chiral imidazolidines are desired products. rsc.org Merging different catalytic modes, such as copper catalysis with visible-light photoredox catalysis, is a powerful synthetic strategy that can be guided and optimized through such synergistic approaches. rsc.org

Synergistic ComponentRole in Advancing Imidazolidine ChemistryExample Application
Synthetic Chemistry Develops new methods and protocols for constructing and modifying the this compound core.Devising multi-component reactions for the efficient, one-pot synthesis of highly substituted imidazolidines. rsc.org
Advanced Catalysis Creates highly active and selective catalysts (e.g., organometallic, photo-, bio-catalysts) to control reaction outcomes.Merging copper and photoredox catalysis for the asymmetric synthesis of chiral imidazolidines. rsc.org
Computational Design (DFT) Provides mechanistic insight, predicts reactivity, and guides the rational design of new catalysts and reactions. nih.govresearchgate.netCalculating transition state energies to predict the feasibility of using imidazolidines as hydride donors. rsc.org

Exploration of Novel Reactivities and Transformational Processes

Beyond established synthetic routes, a significant frontier of research lies in discovering and harnessing novel reactivities of the this compound ring system. A particularly promising and underdeveloped area is the use of imidazolidine derivatives as neutral organic hydride donors in transition metal-catalyzed reactions. nih.govacs.org

Recent studies have shown that imidazolidines can serve as effective intramolecular hydride sources in palladium-catalyzed reductive Heck-type reactions, enabling the stereoselective hydroarylation of alkynes and alkenes. nih.govacs.orgnih.gov In this process, the imidazolidine ring is oxidized to an imidazolium (B1220033) ion while delivering a hydride to a metal center, facilitating C-C and C-H bond formation. nih.gov This novel application opens up new strategies for reductive C-C coupling and demonstrates a new role for the imidazolidine heterocycle in organometallic chemistry. acs.org Ongoing investigations are focused on applying these imidazolidine hydride donors in asymmetric transformations. nih.govacs.org

Furthermore, the imidazolidine ring can participate in various cycloaddition reactions to build more complex molecular architectures. For example, visible light can promote divergent cycloadditions, leading selectively to either imidazolidine or aziridine (B145994) frameworks by simply changing the reaction medium. organic-chemistry.org Other research has focused on [3+2] cycloaddition reactions to efficiently generate novel chiral imidazolidines. acs.org These transformational processes, which create multiple stereocenters and increase molecular complexity in a single step, are of high value in organic synthesis and drug discovery.

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